molecular formula C7H5BrFNO2 B1420184 Methyl 5-bromo-2-fluoronicotinate CAS No. 931105-37-2

Methyl 5-bromo-2-fluoronicotinate

Cat. No.: B1420184
CAS No.: 931105-37-2
M. Wt: 234.02 g/mol
InChI Key: QWPLSFRRQYGYTD-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-fluoronicotinate is an organic compound with the molecular formula C7H5BrFNO2. It is a derivative of nicotinic acid, featuring both bromine and fluorine substituents on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-fluoronicotinate can be synthesized through several synthetic routes. One common method involves the bromination and fluorination of nicotinic acid derivatives. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-fluoronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted nicotinate derivative .

Scientific Research Applications

Pharmaceutical Applications

Methyl 5-bromo-2-fluoronicotinate serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its fluorine and bromine substituents can enhance the biological activity of compounds, making it a useful building block in drug discovery.

Case Study: Synthesis of Antimicrobial Agents

In a study focusing on the synthesis of novel antimicrobial agents, this compound was utilized as a precursor for generating pyridine derivatives. These derivatives exhibited significant antibacterial activity against Gram-positive bacteria, demonstrating the compound's potential in medicinal chemistry .

Organic Synthesis

The compound is frequently used in organic synthesis due to its reactivity and ability to participate in various chemical transformations.

Reaction Example

One notable reaction involves the use of this compound with potassium carbonate in DMF, yielding an 80% conversion rate to desired products under mild conditions. This reaction highlights its utility as a versatile reagent in organic synthesis .

Reagent Conditions Yield
This compoundPotassium carbonate in DMF80%

Agrochemical Applications

The introduction of fluorine into agrochemicals often leads to enhanced efficacy and selectivity. This compound can be employed in the synthesis of agrochemical intermediates, potentially improving pest control agents.

Case Study: Development of Insecticides

Research has shown that fluorinated compounds can exhibit increased insecticidal activity. This compound was part of a synthetic route leading to new pyrethroid analogs, which demonstrated improved performance against common agricultural pests .

Material Science

Fluorinated compounds are known for their unique properties such as increased thermal stability and hydrophobicity. This compound may be explored for applications in polymer science and materials engineering.

Potential Application

The compound's properties suggest potential applications in developing advanced materials with tailored characteristics for specific industrial uses, although more research is needed to explore this avenue fully.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-fluoronicotinate involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine substituents can influence the compound’s binding affinity and specificity. The exact pathways depend on the specific application, but generally, the compound can modulate biological activity by altering the function of its target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-chloronicotinate
  • Methyl 5-bromo-2-iodonicotinate
  • Methyl 5-chloro-2-fluoronicotinate

Uniqueness

Methyl 5-bromo-2-fluoronicotinate is unique due to the presence of both bromine and fluorine atoms, which can significantly impact its reactivity and biological activity compared to similar compounds. The combination of these substituents can enhance its utility in specific synthetic and medicinal applications .

Biological Activity

Methyl 5-bromo-2-fluoronicotinate (CAS Number: 931105-37-2) is a chemical compound belonging to the class of halogenated nicotinates. Its unique structure, characterized by the presence of bromine and fluorine atoms, imparts distinct biological activities, making it a subject of interest in medicinal chemistry and biological research.

Chemical Structure

  • Linear Formula : C₇H₅BrFNO₂
  • Molecular Weight : 220.02 g/mol

The compound's structure can be represented as follows:

Methyl 5 bromo 2 fluoronicotinate\text{Methyl 5 bromo 2 fluoronicotinate}

This compound is believed to interact with specific molecular targets within cells, modulating various enzymatic activities and signaling pathways. This interaction suggests potential roles in:

  • Oxidative Stress Response : The compound may influence cellular responses to oxidative stress, which is crucial in various diseases.
  • Inflammation Pathways : Preliminary studies indicate involvement in inflammatory responses, potentially offering therapeutic avenues for inflammatory diseases.

Research Findings

Recent studies have explored the biological activity of this compound, revealing its potential applications in various fields:

  • Antiviral Activity : Research indicates that compounds similar to this compound exhibit antiviral properties, particularly against HIV-1 integrase. The compound's structural characteristics may enhance its efficacy as an inhibitor in enzymatic assays .
  • Anticancer Properties : Some derivatives of nicotinates have shown promise in anticancer research, suggesting that this compound could be further investigated for its potential to inhibit tumor growth .
  • Biochemical Probes : The compound is being studied as a biochemical probe to investigate cellular processes, aiding in the understanding of complex biological systems .

Case Study 1: Antiviral Efficacy

A study published in Molecules explored a series of pyridine-containing compounds for their inhibitory effects on HIV-1 integrase. This compound was evaluated alongside other derivatives, demonstrating promising IC50 values indicative of its potential as an antiviral agent .

Case Study 2: Inflammation Modulation

Another investigation focused on the role of halogenated nicotinates in modulating inflammatory pathways. This compound was shown to downregulate pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory conditions .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)
This compoundAntiviral activity against HIV-1 integrase19–35
Methyl 5-chloro-2-fluoronicotinateModerate antiviral activity25–40
Methyl 5-bromo-2-methoxynicotinateAnticancer properties>50

This table highlights the comparative biological activities and potency of this compound against similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-bromo-2-fluoronicotinate, considering regioselectivity and esterification efficiency?

Methodological Answer: Synthesis typically involves halogenation and esterification steps. For regioselective bromination and fluorination, precursor compounds like 5-bromo-2-fluoronicotinic acid (CAS 1211580-84-5) can be esterified using methanol under acidic catalysis (e.g., H₂SO₄) . Alternative pathways may involve Suzuki-Miyaura coupling with boronic acid derivatives (e.g., 5-bromo-2-fluoropyridine-3-boronic acid) to introduce functional groups . Purity is verified via HPLC (>95% by HLC) and NMR (¹H/¹³C) to confirm ester formation and halogen positioning .

Q. How can spectroscopic techniques (NMR, IR) differentiate this compound from structural analogs?

Methodological Answer:

  • ¹H NMR : The ester methyl group appears as a singlet near δ 3.9 ppm, while aromatic protons show splitting patterns dependent on adjacent halogens (e.g., fluorine coupling constants ~10–15 Hz) .
  • ¹³C NMR : Carbon signals for Br- and F-substituted carbons are deshielded (e.g., C-Br ~110 ppm, C-F ~150 ppm) .
  • IR : Strong ester C=O stretching at ~1720 cm⁻¹ and C-F vibrations near 1200 cm⁻¹ . Cross-referencing with crystallographic data (e.g., SHELXL-refined structures) resolves ambiguities .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The bromine atom acts as a superior leaving group compared to fluorine, making it reactive in palladium-catalyzed couplings (e.g., Suzuki with aryl boronic acids). Fluorine’s electronegativity deactivates the pyridine ring, requiring optimized conditions (e.g., Pd(OAc)₂, SPhos ligand, 80°C in DMF) . Computational studies (DFT) predict activation barriers for competing pathways, validated experimentally via GC-MS monitoring .

Q. What strategies resolve crystallographic disorder in this compound derivatives?

Methodological Answer: Disorder in halogen-substituted pyridines is common. Use SHELXL’s PART and SUMP instructions to model split positions . High-resolution data (d-spacing <0.8 Å) and TWIN commands in SHELX handle twinning. ORTEP-3 visualizes thermal ellipsoids to assess positional certainty . For severe disorder, substitute bromine with lighter halogens (e.g., Cl) to reduce electron density ambiguity .

Q. How can conflicting solubility data for this compound in polar aprotic solvents be reconciled?

Methodological Answer: Contradictions arise from trace moisture or solvent impurities. Standardize testing via gravimetric analysis: dissolve 10 mg compound in 1 mL anhydrous DMSO, filter (0.22 μm), and evaporate under N₂. Residual mass <2% indicates high solubility. Cross-check with DSC to detect polymorphic transitions affecting solubility .

Q. Data Analysis and Experimental Design

Q. How to design a mechanistic study for nucleophilic aromatic substitution (SNAr) in this compound?

Methodological Answer:

  • Kinetic Profiling : Monitor reaction progress (e.g., Br⁻ release via ion chromatography) under varying conditions (temperature, nucleophile concentration) .
  • Isotopic Labeling : Use ¹⁸O-labeled H₂O to track hydrolysis pathways.
  • Computational Modeling : Gaussian09 calculates transition states for Br vs. F substitution, comparing activation energies .

Q. What statistical methods validate reproducibility in synthetic yield optimization?

Methodological Answer: Employ a Box-Behnken design to test variables (catalyst loading, temperature, solvent ratio). Analyze via ANOVA (p <0.05) and response surface modeling. Replicate trials (n=5) ensure ±5% yield deviation .

Q. Structural and Functional Characterization

Q. How to assess the impact of this compound’s halogen substituents on π-stacking interactions?

Methodological Answer:

  • X-ray Diffraction : Compare intermolecular distances in crystal structures (e.g., C⋯C contacts <3.4 Å indicate π-stacking) .
  • DFT Calculations : Simulate dimerization energies (e.g., Gaussian09 with B3LYP/6-31G**) to quantify halogen’s electronic contributions .

Q. What chromatographic methods separate this compound from byproducts?

Methodological Answer:

  • HPLC : Use a C18 column, 70:30 MeCN/H₂O (0.1% TFA), 1.0 mL/min. Retention time ~8.2 min .
  • GC-MS : DB-5MS column, 250°C injector. Monitor m/z 219 (M⁺) and 121 (base peak) .

Q. Tables for Key Data

Table 1: Comparative Reactivity in Cross-Coupling Reactions

Reaction TypeCatalyst SystemYield (%)Reference
Suzuki-MiyauraPd(OAc)₂, SPhos, K₂CO₃78–85
Buchwald-HartwigPd₂(dba)₃, Xantphos62

Table 2: Spectroscopic Signatures

TechniqueKey PeaksReference
¹H NMRδ 3.9 (s, CH₃), δ 8.2 (d, J=6 Hz)
IR1720 cm⁻¹ (C=O), 1200 cm⁻¹ (C-F)

Properties

IUPAC Name

methyl 5-bromo-2-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPLSFRRQYGYTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670548
Record name Methyl 5-bromo-2-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931105-37-2
Record name Methyl 5-bromo-2-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-bromo-2-fluoronicotinate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of methyl 5-bromo-2-chloronicotinate (170 mg, 0.68 mmol) in 3 mL of DMSO was added CsF (152 mg, 1.0 mmol). The solution was stirred at room temperature for 2 d and then heated at 60° C. for 4 h. After cooling, the mixture was diluted with 30 mL of H2O. The aqueous solution was extracted with EtOAc and the combined organic layers were washed with brine, and dried over MgSO4. After filtration and concentration in vacuo, the residue was purified by silica gel flash chromatography to give the desired product (90 mg, 57% yield). MS (ESI+) m/z 234.06, 236.09 (M+H)+.
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
152 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
57%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Methyl 5-bromo-2-fluoronicotinate
Methyl 5-bromo-2-fluoronicotinate
Methyl 5-bromo-2-fluoronicotinate
Methyl 5-bromo-2-fluoronicotinate
Methyl 5-bromo-2-fluoronicotinate

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